BenchChemオンラインストアへようこそ!

Herbimycin A

p38 MAPK Apoptosis Signal Transduction

Herbimycin A is the definitive tool for BCR/ABL signaling research, with validated in vivo tumor suppression in BCR/ABL mouse models. Unlike Geldanamycin, it acts as an irreversible, covalent Src-family kinase inhibitor at low concentrations—a mechanism not shared by its class analog. For p38 MAPK stress-response studies, Herbimycin A demonstrates superior anti-apoptotic potency vs. Geldanamycin in renal epithelial cells. Its proven ability to induce ubiquitin-dependent degradation of receptor tyrosine kinases, blocked by proteasome inhibitors, confirms a depletion-based rather than simple inhibitory mechanism. Choose precision—avoid non-interchangeable analog errors that compromise experimental conclusions.

Molecular Formula C30H42N2O9
Molecular Weight 574.7 g/mol
CAS No. 70563-58-5
Cat. No. B1673125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbimycin A
CAS70563-58-5
Synonymsgeldanamycin, 17-demethoxy-15-methoxy-11-O-methyl-, (15R)-
herbimycin
herbimycin A
NSC 305978
Molecular FormulaC30H42N2O9
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC
InChIInChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1
InChIKeyMCAHMSDENAOJFZ-BVXDHVRPSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Herbimycin A (CAS 70563-58-5): A Dual-Action Ansamycin for Hsp90 and Src Kinase Inhibition Research


Herbimycin A (CAS 70563-58-5) is a benzoquinoid ansamycin antibiotic isolated from *Streptomyces hygroscopicus* [1]. It is a foundational tool compound in signal transduction research, characterized by its dual mechanism of action: it binds to and inhibits the molecular chaperone Heat Shock Protein 90 (Hsp90), thereby promoting the degradation of key oncogenic client proteins , and it also acts as an irreversible, thiol-reactive inhibitor of non-receptor tyrosine kinases, including Src, Yes, and Bcr-Abl [2]. This unique, covalent kinase inactivation distinguishes it from many ATP-competitive inhibitors and underpins its use in delineating kinase-dependent pathways.

Procurement Alert: Why Geldanamycin or Other Hsp90 Inhibitors Cannot Substitute for Herbimycin A


Despite belonging to the same benzoquinone ansamycin class as Geldanamycin, substituting Herbimycin A is not straightforward and can lead to incorrect experimental conclusions. The primary reason is the divergent and concentration-dependent biological activity of these closely related molecules [1]. At lower concentrations, Herbimycin A acts as a potent and irreversible Src-family kinase inhibitor, an activity not shared to the same extent by Geldanamycin, which is a more selective Hsp90 inhibitor [2]. Furthermore, even in shared pathways, their potency differs significantly; for instance, Herbimycin A exhibits a more potent protective effect against okadaic acid-induced p38 activation and apoptosis than Geldanamycin [3]. This functional divergence makes them non-interchangeable tools, with the selection between them critically dependent on the specific signaling node being interrogated.

Herbimycin A Product-Specific Quantitative Evidence for Procurement Decisions


Superior Potency vs. Geldanamycin in Inhibiting p38 MAPK and Apoptosis

In a direct head-to-head comparison, Herbimycin A demonstrated a more potent inhibitory effect than its close analog Geldanamycin in protecting NRK-52E renal epithelial cells from okadaic acid-induced apoptosis. The study reported that Herbimycin A more effectively abrogated p38 kinase activation [1].

p38 MAPK Apoptosis Signal Transduction

Selective Cytotoxicity Against BCR/ABL-Driven Leukemia Cells Compared to Genistein

A study directly compared the growth-inhibitory effects of Herbimycin A and Genistein, another tyrosine kinase inhibitor, on Ph1-positive leukemia cell lines. Herbimycin A preferentially inhibited the in vitro growth of these cells, whereas Genistein and other protein kinase inhibitors showed no such selective inhibition [1].

Leukemia Tyrosine Kinase BCR/ABL

Validated In Vivo Antitumor Efficacy in a BCR/ABL-Driven Leukemia Mouse Model

Herbimycin A's in vivo efficacy was demonstrated in a syngeneic mouse model of BCR/ABL-transfected leukemia. Intraperitoneal administration of Herbimycin A significantly prolonged survival time in mice inoculated with tumorigenic FDC-P2 cells and completely suppressed tumor growth in mice receiving a lower tumor cell burden [1].

In Vivo Xenograft BCR/ABL

Distinct Mechanism: Ubiquitin-Proteasome Dependent Degradation of Receptor Tyrosine Kinases

Unlike many kinase inhibitors, Herbimycin A does not simply inhibit kinase activity; it induces the degradation of transmembrane receptor tyrosine kinases. A study demonstrated that Herbimycin A treatment leads to a profound decrease in total cellular activity of receptors like IGF-1R and EGFR, a process prevented by proteasome inhibitors and dependent on a functional ubiquitin pathway [1].

Proteasome Ubiquitin Receptor Tyrosine Kinase

Validated Research Applications for Herbimycin A Based on Comparative Evidence


Investigating BCR/ABL-Driven Oncogenesis in Leukemia Models

Based on its selective inhibition of Ph1-positive leukemia cells over Genistein [1] and its validated in vivo efficacy in a BCR/ABL mouse model [2], Herbimycin A is the compound of choice for probing the BCR/ABL signaling axis. Its ability to completely suppress tumor growth in vivo provides a robust experimental endpoint for studies focused on this specific oncogenic driver.

Elucidating Stress-Activated p38 MAPK Pathway Dynamics

In experiments requiring the inhibition of p38 MAPK activation, Herbimycin A is a superior tool compared to its class analog Geldanamycin, as demonstrated by direct comparative data showing its more potent protective effect against apoptosis in renal epithelial cells [3]. This makes it ideal for dissecting the role of p38 in cellular stress responses.

Studying Kinase Degradation via the Ubiquitin-Proteasome System

For researchers seeking a tool that leads to the depletion of a kinase target rather than simple inhibition, Herbimycin A provides a validated mechanism. Its proven ability to induce the ubiquitin-dependent degradation of receptor tyrosine kinases, a process blocked by proteasome inhibitors [4], allows for precise investigation of this cellular clearance pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Herbimycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.